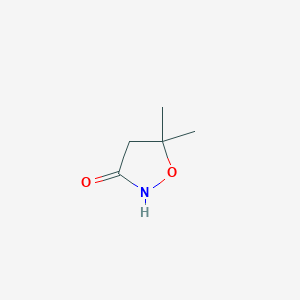

5,5-Dimethylisoxazolidin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5-dimethylisoxazolidin-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of isoxazolidinone, characterized by the presence of two methyl groups at the 5-position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

5,5-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antidepressants and enzyme inhibitors.

Industry: The compound is used in the production of herbicides and other agrochemicals

Wirkmechanismus

Target of Action

5,5-Dimethylisoxazolidin-3-one is a derivative of Ethyl 3-Methyl-2-butenoate . It is used in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . It is also used in the synthesis of potent inhibitors of human inducible nitric oxide synthases , important enzymes in cellular signaling .

Biochemical Pathways

The compound plays a role in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . These compounds are known to affect the endothelin and cyclic adenosine monophosphate (cAMP) pathways respectively. Endothelin-A antagonists block the action of endothelin-1, a potent vasoconstrictor, while Rolipram inhibits phosphodiesterase-4, an enzyme that breaks down cAMP, thereby increasing cAMP levels in cells.

Biochemische Analyse

Biochemical Properties

5,5-Dimethylisoxazolidin-3-one plays a role in biochemical reactions, particularly in the synthesis of potent inhibitors of human inducible nitric oxide synthases, important enzymes in cellular signaling

Cellular Effects

Given its role in the synthesis of potent inhibitors of human inducible nitric oxide synthases, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of potent inhibitors of human inducible nitric oxide synthases

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylisoxazolidin-3-one typically involves the reaction of 4,4-dimethyl-3-isoxazolidone with appropriate reagents. One common method includes the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under the action of alkali, followed by reaction with 2,4-dichlorobenzyl chloride. The product is then crystallized in a protic solvent at low temperature to obtain high-purity 5,5-dimethylisoxazolidin-3-one .

Industrial Production Methods: Industrial production of 5,5-dimethylisoxazolidin-3-one often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazolidinones and their derivatives, which are valuable intermediates in pharmaceutical and agrochemical syntheses .

Vergleich Mit ähnlichen Verbindungen

4-Methylquinolone: Similar in structure but differs in the position and type of substituents.

Ethyl 3-Methyl-2-butenoate: Another derivative used in similar synthetic applications.

Clomazone: A related compound used as a herbicide with a similar isoxazolidinone ring structure

Uniqueness: 5,5-dimethylisoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Biologische Aktivität

5,5-Dimethylisoxazolidin-3-one is a cyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological effects, and relevant research findings associated with this compound, emphasizing its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

5,5-Dimethylisoxazolidin-3-one has the following chemical structure:

- Molecular Formula : C5H9N\O

- Molecular Weight : 99.13 g/mol

- CAS Number : 50973-00-9

The isoxazolidinone ring structure contributes to its unique reactivity and biological properties.

Antitumor Activity

Research indicates that 5,5-dimethylisoxazolidin-3-one exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | Inhibition (%) at 100 µM |

|---|---|

| A-549 (Lung Cancer) | 75% |

| MCF-7 (Breast Cancer) | 84% |

| HeLa (Cervical Cancer) | 90% |

These findings suggest that the compound may interfere with cellular signaling pathways associated with cancer cell growth and survival, potentially inducing apoptosis in neoplastic cells .

Immunomodulatory Effects

5,5-Dimethylisoxazolidin-3-one has also been investigated for its immunomodulatory properties. It was found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. The compound demonstrated a dose-dependent effect on lymphocyte proliferation, indicating its potential use in treating autoimmune disorders .

The biological activity of 5,5-dimethylisoxazolidin-3-one is believed to be mediated through several mechanisms:

- Inhibition of Cell Signaling Pathways : The compound affects MAPK signaling pathways, leading to altered expression of key proteins involved in cell proliferation and apoptosis.

- Caspase Activation : Increased levels of caspases were observed, indicating that the compound may promote apoptotic pathways in cancer cells .

- Cytokine Modulation : By modulating cytokine production, the compound may help in regulating immune responses.

Case Studies

Several case studies have illustrated the therapeutic potential of 5,5-dimethylisoxazolidin-3-one:

- A study involving mice with induced tumors showed that administration of the compound significantly reduced tumor size compared to control groups.

- Clinical observations noted improved immune responses in patients with autoimmune conditions when treated with formulations containing this compound.

Eigenschaften

IUPAC Name |

5,5-dimethyl-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZYXGPGJLIZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474835 |

Source

|

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62243-00-9 |

Source

|

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.